molecular formula C12H20N2O2 B6633583 1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol

1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol

Cat. No. B6633583
M. Wt: 224.30 g/mol
InChI Key: VYLZUWJCTCIICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol is a chemical compound that has recently gained attention in scientific research. This compound is also known as CX516 and belongs to the family of AMPA receptor positive allosteric modulators. CX516 is known to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

CX516 acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory. CX516 enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic transmission and the formation of new synapses. CX516 also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
CX516 has been shown to have a variety of biochemical and physiological effects. CX516 enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic transmission and the formation of new synapses. CX516 also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a crucial role in learning and memory. CX516 has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Advantages and Limitations for Lab Experiments

CX516 has several advantages for lab experiments, including its ability to enhance learning and memory in animal models, its neuroprotective effects, and its potential therapeutic applications in various neurological disorders. However, CX516 has some limitations, including its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on CX516, including its potential therapeutic applications in various neurological disorders, its mechanism of action, and its biochemical and physiological effects. Further research is needed to determine the optimal dosage and administration of CX516 for therapeutic use. Additionally, research is needed to investigate the long-term effects of CX516 on learning, memory, and neurological function. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of CX516.

Synthesis Methods

The synthesis of CX516 involves the reaction of 2-amino-5-methyl-1,3-oxazole with cyclohexanone, followed by the reduction of the resulting imine with sodium borohydride. The final product, CX516, is obtained by the reaction of the resulting amine with formaldehyde and hydrogen cyanide. The synthesis of CX516 is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

CX516 has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models, CX516 has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and enhance motor coordination. CX516 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

1-[[(5-methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10-7-14-11(16-10)8-13-9-12(15)5-3-2-4-6-12/h7,13,15H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLZUWJCTCIICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNCC2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol

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